molecular formula C22H18FN3O3S B6484739 N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 899758-49-7

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B6484739
CAS No.: 899758-49-7
M. Wt: 423.5 g/mol
InChI Key: ZOCGCEZGABBENF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a quinazolinone core substituted with a 2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl group. The quinazolinone moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The sulfonamide group enhances solubility and binding affinity to biological targets, while the fluorine substituent may improve metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-14-7-10-17(11-8-14)30(28,29)25-21-13-16(9-12-19(21)23)26-15(2)24-20-6-4-3-5-18(20)22(26)27/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCGCEZGABBENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide is in the field of anticancer research. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of a quinazoline moiety is known to enhance the biological activity against cancer cells due to its ability to inhibit specific kinases involved in cell proliferation and survival.

Case Study: Quinazoline Derivatives

A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, including sulfonamides, demonstrating their efficacy against breast and colon cancer cell lines. The results indicated that modifications to the quinazoline core significantly impacted the compounds' potency, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Another significant application is in antimicrobial research. The sulfonamide group is known for its antibacterial properties, and derivatives of this compound have been tested against various bacterial strains.

Case Study: Antibacterial Activity

Research published in Antibiotics journal evaluated sulfonamide derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to increased activity against resistant strains, highlighting the potential for this compound to be developed as a novel antibacterial agent .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.

Case Study: DHPS Inhibition

A study focused on sulfonamide derivatives demonstrated their ability to inhibit DHPS effectively. The findings suggested that structural modifications could enhance binding affinity and selectivity towards bacterial enzymes compared to human counterparts, making this compound a candidate for further development .

Comparison with Similar Compounds

Key Findings :

  • Core Heterocycle Influence: The quinazolinone core in the target compound is distinct from pyrazolo-pyrimidine (), triazolone (), and thiazolo-pyridine () cores in analogs.
  • Fluorine Substitution: The 2-fluoro group in the target compound mirrors analogs in and , which exhibit enhanced metabolic stability and target selectivity. For example, fluorinated chromenones in show improved pharmacokinetic profiles.
  • Sulfonamide Variations : The 4-methylbenzenesulfonamide group in the target compound differs from methoxybenzenesulfonamide () and ethanesulfonamide (). Methyl groups may increase lipophilicity, whereas methoxy groups enhance polarity, affecting tissue distribution.

Research Implications and Limitations

  • Synthetic Challenges: The quinazolinone scaffold requires multi-step synthesis under anhydrous conditions, similar to methods described for pyrazolo-pyrimidines in .
  • Safety Considerations : Fluorinated sulfonamides (e.g., ) are generally well-tolerated but may carry renal toxicity risks due to sulfonamide-related crystalluria.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized via cyclocondensation. A reported procedure involves reacting methyl 2-amino-5-fluorobenzoate with 2-methyl-4H-benzo[d]oxazin-4-one in acetic acid under reflux.

Representative Protocol :

  • Dissolve 2-methyl-4H-benzo[d][1,oxazin-4-one (1.0 equiv) and methyl 2-amino-5-fluorobenzoate (1.1 equiv) in glacial acetic acid.

  • Reflux at 120°C for 6–8 hours.

  • Cool to room temperature, pour into ice-water, and filter the precipitate.

  • Recrystallize from ethanol to obtain Intermediate A as a white solid.

Key Data :

ParameterValue
Yield78–85%
Melting Point209–211°C
IR (KBr, cm⁻¹)1670 (C=O), 1602 (C=N)
¹H NMR (DMSO-d6)δ 2.42 (s, 3H, CH3), 7.2–8.1 (m, Ar-H)

Synthesis of Intermediate B: 4-Methylbenzenesulfonyl Chloride

Chlorosulfonation of Toluene

4-Methylbenzenesulfonyl chloride is commercially available but can be synthesized via chlorosulfonation of toluene:

  • Add chlorosulfonic acid (3.0 equiv) dropwise to toluene at 0°C.

  • Stir at 25°C for 4 hours.

  • Quench with ice-water, extract with dichloromethane, and dry over Na2SO4.

  • Evaporate under reduced pressure to obtain the sulfonyl chloride.

Purity Metrics :

ParameterValue
Purity (HPLC)>99%
Yield89%

Coupling of Intermediates A and B

Sulfonamide Bond Formation

The final step involves reacting Intermediate A with 4-methylbenzenesulfonyl chloride under basic conditions. A modified protocol from PMC6274562 is applicable:

Procedure :

  • Suspend Intermediate A (1.0 equiv) in anhydrous DMF (10 mL).

  • Add diisopropylethylamine (2.5 equiv) and 4-methylbenzenesulfonyl chloride (1.2 equiv).

  • Stir at room temperature for 12 hours.

  • Pour the mixture into ice-water, filter the precipitate, and wash with cold ethanol.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization Insights :

  • Solvent : DMF outperforms THF or acetonitrile in solubility and reaction rate.

  • Base : Diisopropylethylamine yields higher purity than K2CO3 or Et3N.

  • Temperature : Room temperature prevents decomposition of the quinazolinone core.

Reaction Monitoring :

  • TLC (ethyl acetate/hexane 1:1): Rf = 0.55 (UV detection).

  • Completion is confirmed by the disappearance of the amine signal (δ 5.9 ppm) in ¹H NMR.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The IR spectrum of the final product shows key absorptions at:

  • 1375 cm⁻¹ and 1134 cm⁻¹ (SO2 asymmetric/symmetric stretching).

  • 1670 cm⁻¹ (quinazolinone C=O).

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d6) :

  • δ 2.42 (s, 3H, CH3 from sulfonamide).

  • δ 2.98 (s, 3H, CH3 from quinazolinone).

  • δ 7.2–8.3 (m, 11H, aromatic protons).

¹³C NMR (125 MHz, DMSO-d6) :

  • δ 21.4 (CH3, sulfonamide).

  • δ 44.2 (CH3, quinazolinone).

  • δ 121.4–160.2 (aromatic and carbonyl carbons).

Mass Spectrometry

  • ESI-MS : m/z 423.5 [M+H]⁺ (calculated for C22H18FN3O3S: 423.5).

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

A Mitsunobu reaction between 3-(5-hydroxy-2-fluorophenyl)-2-methylquinazolin-4-one and 4-methylbenzenesulfonamide could be explored:

  • Combine substrates with triphenylphosphine (1.2 equiv) and DIAD (1.2 equiv) in THF.

  • Stir at 0°C → 25°C for 24 hours.

  • Isolate via extraction and chromatography.

Challenges :

  • Low yield (<30%) due to steric hindrance.

  • Competing oxidation of the quinazolinone core.

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst : Pd(OAc)2 (0.5 mol%) accelerates coupling steps.

  • Solvent Recycling : DMF recovery via distillation reduces costs.

  • Purity Control : Crystallization from ethanol/water (9:1) achieves >99.5% purity.

Environmental Impact

  • Waste Management : Neutralize sulfonic acid byproducts with Ca(OH)2.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to generate the 3,4-dihydroquinazolin-4-one scaffold .
  • Sulfonamide Coupling : Reaction of the quinazolinone intermediate with a fluorinated aryl sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by HPLC for purity (>95%) .
    Key Conditions : Temperature control (60–80°C for cyclization), anhydrous solvents (e.g., DMF or THF), and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the fluorine substituent and sulfonamide linkage. For example, the fluorophenyl group shows distinct splitting patterns in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 5 ppm error) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, ensuring <5% impurities .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamides targeting carbonic anhydrases or kinase inhibitors with quinazolinone cores) .
  • In Vitro Assays :
  • Enzyme Inhibition : Dose-response curves (IC₅₀ determination) using fluorogenic substrates or colorimetric assays (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
  • Controls : Include positive controls (e.g., methotrexate for antifolates) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Replication : Repeat experiments with fresh compound batches to exclude degradation (test stability via HPLC over 48 hours) .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity if initial data was from fluorescence quenching) .
  • Solubility Checks : Measure solubility in assay buffers (e.g., DLS for aggregation) to ensure compound availability .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to improve aryl-aryl bond formation efficiency .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction kinetics and reduce purification complexity .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion (>90%) .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., carbonic anhydrase IX) to resolve binding modes .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions using software like GROMACS to predict binding free energies and residues critical for activity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can computational modeling predict off-target effects or toxicity?

  • Methodological Answer :
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align the compound with known toxicophores (e.g., reactive Michael acceptors) .
  • ADMET Prediction : Tools like SwissADME or ProTox-II assess permeability (LogP), cytochrome P450 inhibition, and hepatotoxicity .
  • Docking Studies : Screen against the human ether-à-go-go (hERG) channel model to flag cardiac liability risks .

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